4-amino-2-(tert-butyl)-3(2H)-pyridazinone
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Overview
Description
4-amino-2-(tert-butyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The synthesis of novel pyridazinone derivatives, including compounds related to 4-amino-2-(tert-butyl)-3(2H)-pyridazinone, has shown promising antitumor activities. A series of these derivatives were synthesized and tested against MGC-803 and Bcap-37 cell lines, showing significant inhibitory effects. The structure-activity relationship revealed that specific substitutions on the benzene ring enhance anticancer activity, suggesting potential applications in cancer treatment (Qin et al., 2020).
Herbicide Action
Studies on substituted pyridazinone compounds, including structures similar to this compound, have demonstrated their effectiveness as herbicides. These compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. The research provides insight into the modes of action of these herbicides, offering a foundation for developing new agricultural chemicals (Hilton et al., 1969).
Bacterial Degradation
Research into the bacterial degradation of pyridazinone compounds sheds light on their environmental impact and potential for bioremediation. One study identified metabolites resulting from the bacterial utilization of pyridazinone as a carbon source, proposing a pathway for its degradation. This research is crucial for understanding how these compounds break down in the environment and their potential effects on microbial ecosystems (de Frenne et al., 1973).
Platelet Aggregation Inhibition
Pyridazinone derivatives have been explored for their potential in inhibiting platelet aggregation, a key factor in thrombotic diseases. Research into 6-aryl-5-amino-3(2H)-pyridazinones has identified several compounds with promising activity, indicating potential applications in cardiovascular disease treatment (Estevez et al., 1998).
Protodesilylation Reactions
The study of 2-tert-butyl-4-chloro-5-(silylmethylthio)-3(2H)-pyridazinone derivatives has provided valuable insights into base-catalyzed protodesilylation reactions. These findings have implications for synthetic chemistry, offering strategies for the selective removal of silyl groups under mild conditions (He & Li, 1996).
Mechanism of Action
Target of Action
The compound’s tert-butyl group is known to have unique reactivity patterns and is used in a variety of chemical transformations .
Mode of Action
The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and is used in various chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be involved in various biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
4-amino-2-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)11-7(12)6(9)4-5-10-11/h4-5H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJOJQLTBOLGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462220 |
Source
|
Record name | 4-amino-2-(tert-butyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330196-02-6 |
Source
|
Record name | 4-amino-2-(tert-butyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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